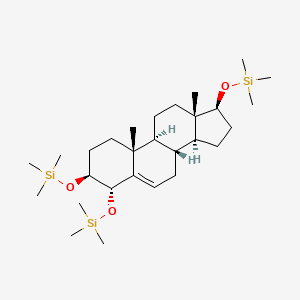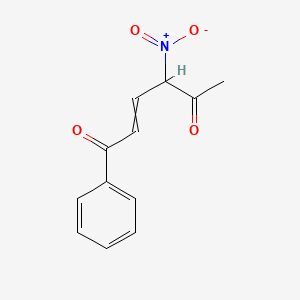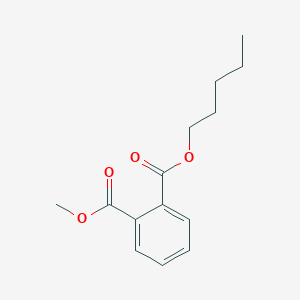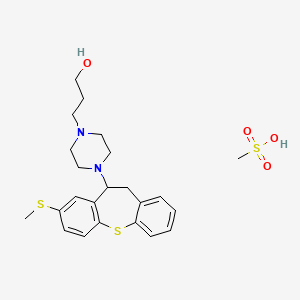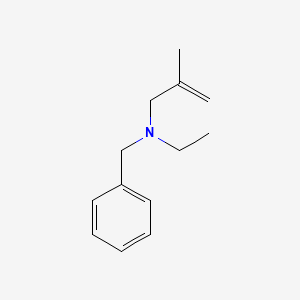
1-Octylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the aziridine ring opens up to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react under mild conditions to open the aziridine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of amine derivatives .
Applications De Recherche Scientifique
1-Octylaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Octylaziridine exerts its effects involves the interaction of its aziridine ring with various molecular targets. The ring strain in aziridines makes them highly reactive, allowing them to participate in ring-opening reactions with nucleophiles. This reactivity is crucial for their biological activity, as it enables the compound to interact with and modify biomolecules .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with a simpler structure.
Azetidine: A four-membered ring analog with similar reactivity but different stability and applications.
Ethyleneimine: Another three-membered ring compound with different substituents and properties.
Uniqueness: This uniqueness makes it valuable in specific research and industrial contexts .
Propriétés
Numéro CAS |
38914-83-9 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-octylaziridine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-11-9-10-11/h2-10H2,1H3 |
Clé InChI |
ZPUJFEMAHSZIJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


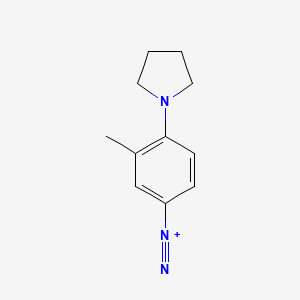

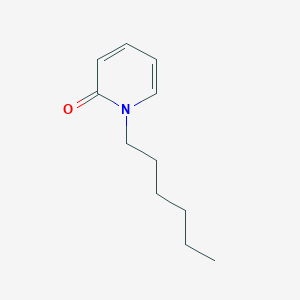
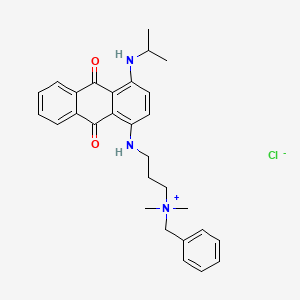
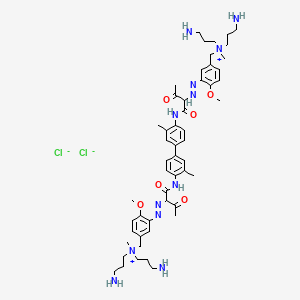
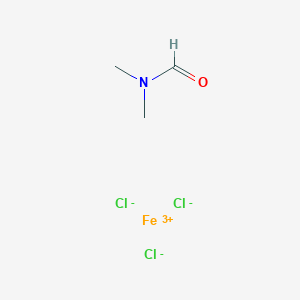
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
